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iron(3+);nickel(2+);oxygen(2-)

Cat. No.: B13680724
M. Wt: 234.38 g/mol
InChI Key: HQEHYRCFPBNMFD-UHFFFAOYSA-N
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Description

Contextualization and Significance within Complex Oxide Chemistry

Spinel ferrites are a class of magnetic materials with the general chemical formula MFe₂O₄, where 'M' can be a divalent metal ion such as nickel (Ni²⁺), cobalt (Co²⁺), manganese (Mn²⁺), or zinc (Zn²⁺). e3s-conferences.org These materials are characterized by their spinel crystal structure, which consists of a cubic close-packed array of oxygen ions, with the metal cations occupying tetrahedral (A) and octahedral (B) interstitial sites. e3s-conferences.org

The arrangement of these cations within the crystal lattice gives rise to unique magnetic properties. In a "normal" spinel structure, the divalent metal ions (M²⁺) occupy the A-sites, while the ferric ions (Fe³⁺) are located in the B-sites. e3s-conferences.org In contrast, an "inverse" spinel structure, which is characteristic of nickel ferrite (B1171679), has the Ni²⁺ ions occupying the octahedral (B) sites, while the Fe³⁺ ions are distributed between both the tetrahedral (A) and octahedral (B) sites. scielo.brfrontiersin.org This specific arrangement leads to a net magnetic moment and ferrimagnetism. e3s-conferences.org

The significance of nickel ferrite in complex oxide chemistry stems from its remarkable combination of properties, including:

Magnetic Properties: It is a soft magnetic material with high saturation magnetization and moderate coercivity. e3s-conferences.orge3s-conferences.org

Electrical Properties: It exhibits high electrical resistivity and low eddy current losses, making it suitable for high-frequency applications. scielo.brnih.gov

Stability: Nickel ferrite nanoparticles are known for their chemical and thermal stability. e3s-conferences.org

Catalytic Activity: It demonstrates notable catalytic properties in various chemical reactions. e3s-conferences.orgrsc.orgrsc.org

These properties make nickel ferrite a versatile material with applications in electronics, magnetic storage, catalysis, and biomedical fields. e3s-conferences.orgscielo.br

Historical Trajectory and Current Research Frontiers for Iron(3+);Nickel(2+);Oxygen(2-) Compounds

The study of ferrites dates back to the 1930s when Yogoro Kato and Takeshi Takei at the Tokyo Institute of Technology first synthesized these compounds. researchgate.netethw.orgwikipedia.org This pioneering work laid the foundation for the development of various ferrite materials, including nickel ferrite. After World War II, research at Philips Laboratories, led by J.L. Snoek, further advanced the understanding and application of ferrites, including the development of Ni-Zn and Mn-Zn ferrites. ethw.org

Early research focused on the fundamental magnetic and electrical properties of bulk nickel ferrite and its applications in traditional electronic devices. nih.gov However, with the advent of nanotechnology, the focus has shifted towards the synthesis and characterization of nickel ferrite nanoparticles. scielo.brresearchgate.netrsc.org Researchers have developed various methods to synthesize these nanoparticles with controlled size and morphology, including co-precipitation, sol-gel, and hydrothermal methods. scielo.brresearchgate.netrsc.org

Current research frontiers for nickel ferrite are broad and interdisciplinary, encompassing:

Enhanced Material Properties: Doping nickel ferrite with other metal ions to tailor its magnetic and electrical properties for specific applications. e3s-conferences.orgbohrium.com

Nanoparticle Synthesis and Characterization: Developing novel and efficient methods for synthesizing nickel ferrite nanoparticles with uniform size and shape, and understanding the relationship between synthesis parameters and material properties. researchgate.netrsc.orgmdpi.com

Catalysis: Exploring the use of nickel ferrite nanoparticles as efficient and reusable catalysts in organic synthesis and environmental remediation. rsc.orgrsc.orgacs.orgvsu.ru

Electrochemical Applications: Investigating the potential of nickel ferrite as an electrode material in supercapacitors and other energy storage devices. rsc.orgmdpi.comasianpubs.org

Biomedical Applications: Studying the use of nickel ferrite nanoparticles in applications such as magnetic resonance imaging (MRI) contrast agents and targeted drug delivery. scielo.brnih.gov

Table 1: Comparison of Nickel Ferrite Synthesis Methods

Synthesis Method Description Advantages Disadvantages
Co-precipitation Involves the simultaneous precipitation of nickel and iron hydroxides from a solution, followed by calcination. scielo.brrsc.org Simple, low cost, easy to control particle size. rsc.org Can lead to a wide particle size distribution and agglomeration. researchgate.net
Sol-gel A wet-chemical technique involving the formation of a sol (a colloidal suspension of solid particles) and its subsequent gelation. researchgate.net Produces high-purity nanoparticles with a narrow size distribution. researchgate.net More complex and time-consuming than co-precipitation. researchgate.net
Hydrothermal A method of synthesizing crystals in a heated and pressurized aqueous solution. aip.org Produces well-crystallized nanoparticles with controlled morphology. aip.org Requires specialized equipment (autoclaves).
Mechanochemical A method that uses mechanical energy (e.g., ball milling) to induce chemical reactions and structural changes. acs.org A solvent-free and environmentally friendly method. acs.org Can introduce impurities from the milling media. acs.org

Fundamental Academic Questions Driving Research on Iron(3+);Nickel(2+);Oxygen(2-)

The ongoing research on nickel ferrite is driven by several fundamental scientific questions that aim to deepen our understanding of its properties and unlock its full potential. Some of these key questions include:

Cation Distribution and its Influence on Properties: How does the distribution of Ni²⁺ and Fe³⁺ ions between the tetrahedral and octahedral sites in the spinel structure influence the material's magnetic, electrical, and catalytic properties? e3s-conferences.orgscirp.org Understanding and controlling this cation distribution is crucial for tailoring the material's performance for specific applications. e3s-conferences.org

Nanoscale Effects: How do the properties of nickel ferrite change at the nanoscale compared to its bulk form? e3s-conferences.org Research indicates that as particle size decreases, properties like saturation magnetization and coercivity can be significantly altered. e3s-conferences.orgresearchgate.net Investigating these size-dependent phenomena is essential for developing advanced nanomaterials.

Surface Chemistry and Catalytic Mechanisms: What are the active sites and reaction mechanisms responsible for the catalytic activity of nickel ferrite? rsc.orgacs.orgvsu.ru Elucidating the surface chemistry and understanding how reactants interact with the catalyst surface are critical for designing more efficient and selective catalysts.

Electrochemical Charge Storage Mechanisms: What are the fundamental mechanisms governing charge storage in nickel ferrite-based electrodes for supercapacitors? rsc.orgmdpi.com Research is focused on understanding the roles of Faradaic and non-Faradaic processes and how to enhance the specific capacitance and cycling stability.

Structure-Property Relationships in Doped Systems: How does the incorporation of different dopant ions into the nickel ferrite lattice affect its crystal structure, electronic configuration, and ultimately, its functional properties? e3s-conferences.orgbohrium.comscirp.org This line of inquiry is vital for the rational design of new materials with enhanced performance.

Table 2: Key Properties of Nickel Ferrite

Property Typical Value/Description Significance
Crystal Structure Inverse spinel scielo.brfrontiersin.org Determines the fundamental magnetic and electronic properties.
Saturation Magnetization (M_s) ~50-60 emu/g for bulk e3s-conferences.org A measure of the maximum magnetic moment a material can achieve. Important for magnetic applications.
Coercivity (H_c) ~200-300 Oe for bulk e3s-conferences.org Represents the resistance of a magnetic material to demagnetization.
Curie Temperature (T_c) ~580 °C e3s-conferences.org The temperature above which the material loses its ferrimagnetic properties.
Electrical Resistivity High scielo.brnih.gov Reduces eddy current losses in high-frequency applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Fe2NiO4 B13680724 iron(3+);nickel(2+);oxygen(2-)

Properties

Molecular Formula

Fe2NiO4

Molecular Weight

234.38 g/mol

IUPAC Name

iron(3+);nickel(2+);oxygen(2-)

InChI

InChI=1S/2Fe.Ni.4O/q2*+3;+2;4*-2

InChI Key

HQEHYRCFPBNMFD-UHFFFAOYSA-N

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Ni+2]

Origin of Product

United States

Advanced Synthesis Methodologies for Iron 3+ ;nickel 2+ ;oxygen 2 Architectures

Solution-Phase Synthesis Techniques and Their Mechanistic Underpinnings

Solution-phase methods are widely favored for the synthesis of nickel ferrite (B1171679) nanostructures due to their ability to yield materials with high homogeneity, controlled particle size, and varied morphologies at relatively low temperatures. These techniques involve the precipitation of precursors from a solution, followed by thermal treatment to induce crystallization. The mechanistic aspects of these methods are governed by nucleation and growth kinetics, which can be finely tuned by adjusting reaction parameters such as temperature, pH, precursor concentration, and the use of surfactants or templates.

Hydrothermal and Solvothermal Approaches for Controlled Morphology

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline nickel ferrite with well-defined morphologies. These processes are carried out in a sealed vessel, such as an autoclave, where a solution or suspension of precursors is subjected to elevated temperatures and pressures. The solvent plays a crucial role, influencing the dissolution and recrystallization of the precursors.

In the hydrothermal method , water is used as the solvent. The mechanism involves the dissolution of nickel and iron salt precursors, followed by hydrolysis and precipitation of metal hydroxides or oxides at high temperatures and pressures. Subsequent dehydration and crystallization lead to the formation of NiFe2O4. The morphology of the resulting nanoparticles, such as nanorods or nanocubes, can be controlled by adjusting parameters like reaction time, temperature, and the use of structure-directing agents. researchgate.netnih.gov For instance, the growth mechanism of nanorods can be explained by the oriented aggregation of primary nanoparticles. researchgate.net The reaction temperature and time are critical; for example, increasing the heating time during microwave-assisted hydrothermal synthesis can enhance the crystallinity and magnetization of the resulting NiFe2O4. orientjchem.org

Solvothermal synthesis is analogous to the hydrothermal method but employs non-aqueous solvents. The choice of solvent can significantly impact the morphology and properties of the final product due to differences in polarity, boiling point, and coordinating ability. This method offers a wider range of reaction conditions and can be used to produce unique nanostructures that are not accessible via the hydrothermal route.

The key advantages of these methods include the ability to produce highly crystalline materials at relatively low temperatures, excellent control over particle size and morphology, and the potential for synthesizing complex hierarchical structures.

Co-precipitation and Sol-Gel Routes for Stoichiometric Control

Achieving precise stoichiometric control is paramount for optimizing the magnetic and electrical properties of nickel ferrite. Co-precipitation and sol-gel methods are particularly effective in this regard, as they ensure a homogeneous mixing of the metal precursors at the atomic or molecular level.

The co-precipitation method is a simple, cost-effective, and scalable technique for synthesizing NiFe2O4 nanoparticles. researchgate.netiaamonline.org It involves the simultaneous precipitation of nickel and iron hydroxides from a solution of their respective salts by adding a precipitating agent, typically a strong base like sodium hydroxide (B78521). iaamonline.orgscielo.br The key to stoichiometric control lies in maintaining the appropriate molar ratio of the metal precursors in the initial solution. upm.edu.mysemanticscholar.org Several factors, including pH, temperature, and the rate of addition of the precipitating agent, influence the size and properties of the resulting nanoparticles. researchgate.net Post-synthesis annealing is often required to improve the crystallinity and phase purity of the as-prepared powder. researchgate.net

The sol-gel method offers even greater control over the stoichiometry and microstructure of the final product. semanticscholar.org This technique involves the formation of a "sol" (a colloidal suspension of solid particles) which is then converted into a "gel" (a solid-like network). In a typical synthesis, metal nitrates are dissolved in a suitable solvent, and a chelating agent like citric acid is added to form a stable complex with the metal ions. sciforum.net This ensures a homogeneous distribution of cations throughout the solution. Upon heating, the solution undergoes polymerization and cross-linking to form a viscous gel. Further heating of the gel leads to the decomposition of the organic components and the formation of the crystalline nickel ferrite phase. researchgate.net The sol-gel auto-combustion method, a variation of this technique, utilizes a fuel (like urea or glycine) which, upon ignition, provides the energy for the formation of the ferrite in a rapid, self-sustaining reaction. sciforum.netacs.orgnih.gov This method is known for producing fine, high-purity powders.

Table 1: Comparison of Co-precipitation and Sol-Gel Synthesis Methods for Nickel Ferrite

Feature Co-precipitation Method Sol-Gel Method
Principle Simultaneous precipitation of metal hydroxides from a precursor solution. iaamonline.org Formation of a colloidal sol that transitions into a gel network. researchgate.net
Stoichiometric Control Good, dependent on precursor molar ratio in solution. upm.edu.my Excellent, due to atomic-level mixing of precursors. sciforum.net
Particle Size Control Moderate, influenced by pH, temperature, and stirring rate. researchgate.net Good, tunable by adjusting gelation and calcination conditions. nih.gov
Crystallinity of As-prepared Product Often amorphous or poorly crystalline, requiring annealing. researchgate.net Can be amorphous or crystalline depending on the process.
Process Simplicity Simple, rapid, and cost-effective. researchgate.net More complex and time-consuming.
Typical Product Morphology Often spherical nanoparticles, can be irregular. iaamonline.orgscielo.br Can produce a variety of nanostructures, including porous materials.

Combustion and Pyrolysis Syntheses for Scalable Production

For large-scale industrial applications, synthesis methods that are rapid, energy-efficient, and scalable are highly desirable. Combustion and pyrolysis techniques meet these criteria for the production of nickel ferrite powders.

Combustion synthesis , also known as the solution combustion method, is a time- and energy-saving process that utilizes an exothermic redox reaction between metal nitrates (oxidizers) and an organic fuel (reductant) such as urea, glycine, or citric acid. proquest.combcrec.idresearchgate.net The precursors are mixed in an aqueous solution and heated. As the water evaporates, the mixture thickens and eventually ignites, leading to a self-sustaining combustion reaction. This rapid, high-temperature process results in the formation of fine, crystalline, and often porous nickel ferrite powder. The properties of the final product can be tailored by adjusting the fuel-to-oxidizer ratio, which influences the combustion temperature and the amount of gases evolved.

Spray pyrolysis is another scalable method that involves the atomization of a precursor solution into fine droplets, which are then passed through a high-temperature reactor. researchgate.net As the droplets travel through the hot zone, the solvent evaporates, and the precursor salts decompose and react to form the desired oxide particles. This method allows for continuous production and provides good control over particle size, morphology, and composition. acs.org The resulting particles are typically spherical and can be solid or hollow depending on the process parameters.

Solid-State Reaction Pathways and Their Influence on Phase Purity

The traditional solid-state reaction method , also known as the ceramic method, involves the intimate mixing of precursor oxides or carbonates (e.g., NiO and Fe2O3) followed by repeated grinding and high-temperature calcination. While this method is straightforward and suitable for large-scale production, it often requires high reaction temperatures (above 1000°C) and long reaction times to ensure complete reaction and achieve phase purity. orientjchem.org

The kinetics of the reaction are diffusion-controlled, and incomplete reactions can lead to the presence of secondary phases, which can be detrimental to the material's properties. The particle size of the final product is typically in the micrometer range, and achieving nanostructured materials is challenging. The calcination temperature plays a crucial role in determining the crystallinity, crystallite size, and phase purity of the final product. abcm.org.brnih.goviaamonline.orgresearchgate.net Higher calcination temperatures generally lead to increased crystallinity and larger grain sizes. nih.govresearchgate.net

Green Chemistry Principles in Iron(3+);Nickel(2+);Oxygen(2-) Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthesis methods for nanomaterials. Green synthesis approaches for nickel ferrite utilize non-toxic solvents (primarily water), biodegradable reducing and capping agents derived from natural sources, and energy-efficient processes. researchgate.netrasayanjournal.co.in

Plant extracts from various sources, such as Terminalia catappa leaves, ginger root, Azadirachta Indica (neem) leaves, Hibiscus rosa-sinensis leaves, and Hydrangea paniculata flower extract, have been successfully employed as natural fuels, reducing agents, and stabilizers in the synthesis of NiFe2O4 nanoparticles. rasayanjournal.co.inait.ac.inaip.orgijiset.comresearchgate.net These extracts are rich in phytochemicals like polyphenols, flavonoids, and alkaloids, which can chelate metal ions and facilitate the formation of the ferrite structure upon heating. aip.org This approach eliminates the need for hazardous organic solvents and toxic reducing agents, making the synthesis process more sustainable. patsnap.com Green synthesis methods have been combined with techniques like co-precipitation, sol-gel, and hydrothermal synthesis to produce nanoparticles with controlled properties. ait.ac.inaip.orgnih.gov

Template-Assisted and Nanostructure Fabrication Strategies

To create nickel ferrite with specific and complex nanostructures, such as nanotubes, nanowires, and porous architectures, template-assisted synthesis methods are employed. This strategy utilizes a pre-existing template with the desired morphology to direct the formation of the final material. Templates can be classified as "hard" or "soft."

Hard templates , such as porous alumina membranes or silica spheres, provide a rigid scaffold within which the nickel ferrite is synthesized. After the formation of the desired material, the template is selectively removed, typically by chemical etching, leaving behind a nanostructure that is a negative replica of the template.

Soft templates , such as surfactants, polymers, or even biological materials like cotton or sponge, self-assemble into specific structures (e.g., micelles or liquid crystals) in solution, which then act as templates for the growth of the inorganic material. researchgate.net For example, a template-assisted sol-gel method using cotton or sponge as templates has been used to synthesize NiFe2O4 with a high specific surface area. researchgate.net The template is typically removed by calcination at a suitable temperature. This approach offers great flexibility in controlling the size, shape, and porosity of the resulting nanostructures.

Influence of Reaction Parameters on Particle Growth and Morphology

The physicochemical and magnetic properties of iron(3+);nickel(2+);oxygen(2-), commonly known as nickel ferrite (NiFe₂O₄), are intrinsically linked to the size, shape, and crystallinity of its nanoparticles. The precise control over these morphological characteristics is paramount for tailoring the material for specific high-performance applications. This control is achieved by carefully manipulating various reaction parameters during the synthesis process. Key parameters that significantly influence particle nucleation, growth, and final morphology include reaction temperature, pH of the medium, duration of the reaction or heat treatment, and the presence of additives like surfactants and chelating agents.

Temperature

Annealing or calcination temperature is one of the most critical factors governing the crystallite size and morphology of nickel ferrite nanoparticles. Generally, an increase in temperature promotes crystal growth and enhances crystallinity. nih.govjchps.com Studies using various synthesis methods, such as co-precipitation and sol-gel auto-combustion, have consistently shown that higher annealing temperatures lead to larger particle sizes. jchps.comresearchgate.netsci-hub.se For instance, in a co-precipitation synthesis, increasing the annealing temperature from 700 °C to 1000 °C resulted in a growth of the average particle size from approximately 12 nm to 42 nm. researchgate.net Similarly, a sol-gel auto-combustion method demonstrated an increase in average crystallite size from 21 nm in the as-prepared sample to 60 nm after annealing at 600°C. jchps.com

Beyond size, temperature can also alter the shape of the particles. In solid-state reactions, an increase in calcination temperature can cause a morphological transition from spherical to polygonal shapes. researchgate.net However, excessively high temperatures can lead to particle agglomeration and sintering, which may be undesirable for certain applications. sci-hub.se

Table 1: Influence of Annealing/Calcination Temperature on Nickel Ferrite Crystallite Size

Synthesis Method Temperature (°C) Resulting Crystallite/Particle Size (nm) Reference
Co-precipitation 700 12 researchgate.net
Co-precipitation 800 21 researchgate.net
Co-precipitation 900 29 researchgate.net
Co-precipitation 1000 42 researchgate.net
Microwave Combustion 300 4 sci-hub.se
Microwave Combustion 800 85 sci-hub.se
Sol-Gel Auto-Combustion As-prepared 21 jchps.com
Sol-Gel Auto-Combustion 600 60 jchps.com

pH of the Reaction Medium

The pH of the precursor solution is a crucial parameter in wet chemical synthesis routes like co-precipitation and hydrothermal methods. It directly influences the hydrolysis and precipitation rates of the metal ions, which in turn affects the phase purity, particle size, and morphology of the final product. iust.ac.ircore.ac.uk An alkaline medium, typically with a pH between 8 and 11, is often required to ensure the complete co-precipitation of nickel and iron hydroxides, the precursors to the ferrite spinel structure. rsc.orgresearchgate.net

Research indicates that variations in pH can lead to different phase compositions and microstructures. iust.ac.ir In a hydrothermal synthesis study, a pH of 11 was identified as the optimal condition for producing well-crystallized NiFe₂O₄ nanoparticles. core.ac.uk Similarly, in sol-gel auto-combustion, adjusting the pH from 7 to 9 was found to alter the phase constituents and magnetic properties of the resulting powder. iust.ac.ir An increase in pH can lead to an increase in saturation magnetization, demonstrating the parameter's influence on the material's functional properties. aip.org

Additives: Surfactants and Dispersants

The introduction of additives such as surfactants and dispersants is a common strategy to control particle growth, prevent agglomeration, and tailor morphology. nih.govsemanticscholar.org Surfactants, like cetyl trimethyl ammonium bromide (CTAB), sodium dodecyl sulphate (SDS), glycerol, and oleic acid, can adsorb onto the surface of newly formed nuclei, sterically hindering their growth and aggregation. nih.govrsc.orgsemanticscholar.orgsemanticscholar.org

In hydrothermal synthesis, the use of surfactants like glycerol or sodium dodecyl sulfate has been shown to effectively inhibit particle growth, reducing the average particle size from a range of 50-60 nm to 10-15 nm. nih.gov Similarly, in a co-precipitation synthesis, CTAB was found to be more effective than SDS in controlling clustering and reducing the particle size to around 22 nm. semanticscholar.orgresearchgate.net In solid-state reactions, the use of a dispersant like sodium chloride (NaCl) is beneficial for obtaining uniform particles with a narrow size distribution. researchgate.net

Table 2: Influence of Additives on Nickel Ferrite Particle Characteristics

Synthesis Method Additive Observation Reference
Hydrothermal Glycerol, Sodium Dodecyl Sulfate Particle size decreased from 50-60 nm to 10-15 nm. nih.gov
Co-precipitation CTAB (surfactant) Effectively controlled clustering and reduced particle size to ~22 nm. semanticscholar.orgresearchgate.net
Co-precipitation SDS (surfactant) Controlled secondary growth and reduced particle size. rsc.orgsemanticscholar.org
Solid-State Reaction NaCl (dispersant) Promoted the formation of uniform particles with a narrow size distribution. researchgate.net

Reaction Time

The duration of the synthesis reaction or the subsequent heat treatment (annealing/calcination time) also plays a significant role. nih.govorientjchem.org Longer reaction times generally provide more opportunity for crystal growth, leading to larger particles. researchgate.netnih.gov In solid-state synthesis, prolonging the heat preservation time enhances grain growth. researchgate.net For example, at 1000 °C, increasing the reaction time from 48 hours to 96 hours led to the formation of more faceted and interconnected particle clusters. nih.gov

In hydrothermal synthesis, reaction time is a critical factor for achieving phase purity. One study found that a reaction time of 8 hours at 200 °C was necessary to synthesize pure NiFe₂O₄, as shorter durations resulted in a mixture of phases including hematite (B75146) (α-Fe₂O₃). mdpi.com The magnetization of the resulting particles also increases with longer heating times, which is attributed to higher purity and crystallinity. orientjchem.org

Table 3: Influence of Reaction/Annealing Time on Nickel Ferrite Morphology

Synthesis Method Temperature (°C) Time Outcome Reference
Solid-State Reaction 1000 48 h -> 96 h Increased particle faceting and cluster formation. nih.gov
Hydrothermal 200 2 h -> 8 h Transition from a mixed-phase (α-Fe₂O₃ + NiFe₂O₄) to a pure NiFe₂O₄ phase. mdpi.com
Microwave-Hydrothermal 180 2 h -> 24 h Increased crystallinity and saturation magnetization. orientjchem.org
Continuous Hydrothermal 400 0.02 s -> 2.00 s Increased Ni conversion and particle size (from 5.8 nm to 12.3 nm). acs.org

Probing the Structural and Morphological Characteristics of Iron 3+ ;nickel 2+ ;oxygen 2

Advanced X-ray Diffraction Techniques for Crystalline Structure Elucidation

X-ray diffraction (XRD) is a cornerstone technique for the structural characterization of crystalline materials like nickel ferrite (B1171679). It provides detailed information about the crystal structure, phase composition, and lattice dimensions. XRD analyses consistently confirm that nickel ferrite crystallizes in a cubic spinel structure, typically belonging to the Fd-3m space group. researchgate.netmdpi.com The diffraction patterns of synthesized nickel ferrite show distinct peaks corresponding to specific crystallographic planes, such as (220), (311), (400), (440), and (511), which are characteristic of its spinel phase. nih.gov The absence of peaks from other phases in a well-prepared sample's XRD pattern indicates its high purity. jmaterenvironsci.com

Rietveld refinement is a powerful analytical method used to refine the crystal structure of a material by fitting a calculated diffraction pattern to an experimental one. This technique is widely applied to nickel ferrite XRD data to obtain precise structural parameters, confirm phase purity, and determine the distribution of cations within the spinel lattice. jmaterenvironsci.comjetir.org

The refinement process can accurately determine the lattice parameter 'a', which is a fundamental property of the unit cell. For nickel ferrite, the lattice parameter is typically found to be in close agreement with standard values reported in crystallographic databases. mdpi.com Studies have reported experimental lattice parameters for nickel ferrite nanoparticles to be around 8.331 Å to 8.34 Å. jmaterenvironsci.comresearchgate.net The Rietveld method helps in confirming the inverse spinel structure of nickel ferrite, where Ni²⁺ ions preferentially occupy octahedral sites, and Fe³⁺ ions are distributed between both tetrahedral and octahedral sites. jmaterenvironsci.comjetir.org This detailed analysis provides insights into the atomic-level arrangement that governs the material's magnetic and electronic properties.

Reported Lattice Parameters for Nickel Ferrite from Rietveld Refinement
Synthesis MethodReported Lattice Parameter (Å)Reference
Chemical Reaction Method8.331 jmaterenvironsci.com
Co-precipitation8.34 researchgate.net
Auto-combustion8.32 - 8.35 scirp.org

In-situ X-ray diffraction is a dynamic technique that allows for the real-time monitoring of crystallographic changes in a material as a function of external parameters like temperature or pressure. This method is particularly valuable for studying the synthesis of nickel ferrite, tracking the reaction progress, and observing phase transitions.

For instance, in the solid-state synthesis of nickel ferrite from precursor oxides like nickel oxide (NiO) and hematite (B75146) (Fe₂O₃), XRD can be used to monitor the reaction at different temperatures. sciencegate.appresearchgate.net Studies have shown that at temperatures below 1000 °C, the solid-state reaction is often incomplete, and the XRD patterns reveal the presence of the initial reactant phases alongside the nickel ferrite product. sciencegate.appresearchgate.net As the temperature and reaction time increase, the intensity of the reactant peaks diminishes while the peaks corresponding to the NiFe₂O₄ spinel structure grow and sharpen, indicating the progression of the reaction and increased crystallinity. sciencegate.app This allows researchers to determine the optimal synthesis conditions, such as the minimum temperature required for complete conversion to a pure nickel ferrite phase, which is often found to be between 800–1000 °C. sciencegate.app

Electron Microscopy for Microstructural and Nanoscale Analysis

Electron microscopy techniques are crucial for visualizing the morphology, size, and atomic-level structure of nickel ferrite particles. By using a beam of electrons instead of light, these methods offer significantly higher resolution than conventional microscopy, enabling detailed nanoscale analysis.

High-Resolution Transmission Electron Microscopy (HRTEM) provides direct imaging of the crystallographic lattice of a material. In the study of nickel ferrite nanoparticles, HRTEM images confirm their high degree of crystallinity by revealing well-defined, ordered lattice fringes. researchgate.netnih.gov These fringes represent the planes of atoms within the crystal. The distance between these fringes (d-spacing) can be measured directly from the images and correlated with the values obtained from XRD data, further confirming the crystal structure. For example, HRTEM analyses have shown unidirectional lattice bands with d-spacing values that correspond to the planes of the cubic ferrite system, validating the crystalline nature of the nanoparticles. nih.gov The technique also helps to identify the core-shell structure in mechanosynthesized nanoparticles, where a structurally ordered core is surrounded by a disordered surface layer.

Morphological Characteristics of Nickel Ferrite Observed by SEM
Synthesis MethodObserved MorphologyParticle Size RangeReference
Green SynthesisAgglomerated, irregular particles~25 nm (from HRTEM) researchgate.net
Solid-State Reaction (1000 °C, 72h)Close-to-spherical, uniform particles0.3 - 1.7 µm sciencegate.app
Co-precipitationIrregular shape, wide distribution8 - 20 nm mdpi.com
Sol-gelSlightly agglomerated, almost spherical18 - 25 nm mdpi.com

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique, often coupled with SEM or TEM, used to determine the elemental composition of a sample. EDX analysis of nickel ferrite consistently confirms the presence of the constituent elements: nickel (Ni), iron (Fe), and oxygen (O), with no other impurities detected in pure samples. researchgate.netsciencegate.app This analysis is crucial for verifying the stoichiometry of the synthesized material. mdpi.comsciencegate.app The atomic ratios of Ni to Fe are often estimated and compared to the expected 1:2 ratio for stoichiometric NiFe₂O₄. sciencegate.app

Selected Area Electron Diffraction (SAED) is another valuable technique, typically performed in a TEM. SAED produces a diffraction pattern from a specific area of the sample. For nickel ferrite nanoparticles, the SAED patterns exhibit rings or spots that can be indexed to the crystallographic planes of the cubic spinel structure, providing further confirmation of the material's crystallinity and phase identity.

Example of Elemental Composition of Ferrites from EDX Analysis
SampleIntended Atomic Ratio (Co:Ni:Fe)Estimated Atomic Ratio from EDXReference
NiFe₂O₄- : 1 : 2- : 1 : 2 sciencegate.app
CoFe₂O₄1 : - : 21 : - : 2 sciencegate.app
Co₀.₅Ni₀.₅Fe₂O₄0.5 : 0.5 : 2.00.5 : 0.5 : 2.0 sciencegate.app

Neutron Diffraction for Magnetic Structure Investigations and Cation Distribution

Neutron diffraction is a powerful technique for determining the crystal and magnetic structures of materials like iron(3+);nickel(2+);oxygen(2-), commonly known as nickel ferrite (NiFe₂O₄). researchgate.netaps.org Unlike X-rays, neutrons are scattered by atomic nuclei and also interact with unpaired electrons, making them highly sensitive to the magnetic moments within a material. researchgate.net This dual sensitivity allows for the simultaneous determination of the atomic arrangement and the magnetic ordering.

For nickel ferrite, neutron diffraction studies have been crucial in confirming its inverse spinel structure. aps.orgscientific.net In a normal spinel structure, divalent cations occupy tetrahedral (A) sites and trivalent cations occupy octahedral (B) sites. However, in the inverse spinel structure of NiFe₂O₄, the tetrahedral sites are occupied by Fe³⁺ ions, while the octahedral sites are randomly occupied by Ni²⁺ and the remaining Fe³⁺ ions. scientific.net Rietveld refinement of neutron diffraction data confirms that nickel ferrite crystallizes in a cubic symmetry corresponding to the Fd-3m space group. researchgate.netresearchgate.net

The technique is also instrumental in investigating the magnetic structure. Studies confirm that nickel ferrite is a ferrimagnetic material at room temperature. aps.orgresearchgate.net This ferrimagnetism arises from the antiparallel alignment of the magnetic moments of the Fe³⁺ ions on the A-sites with those on the B-sites. e3s-conferences.org Neutron diffraction allows for the quantification of the magnetic moments on each sublattice. researchgate.net Temperature-dependent neutron diffraction experiments show that while the crystal structure symmetry remains the same from room temperature down to 10K, there are gradual changes in lattice parameters and bond lengths, which in turn affect the magnetic properties. researchgate.netresearchgate.net

ParameterTemperatureValueSource
Crystal StructureRoom Temp.Inverse Spinel scientific.net
Space GroupRoom Temp.Fd-3m researchgate.netresearchgate.net
Cation DistributionRoom Temp.(Fe³⁺)ₐ[Ni²⁺Fe³⁺]₈O₄ scientific.net
Lattice Parameter (a)298 K8.3028 Å researchgate.netresearchgate.net
Lattice Parameter (a)10 K8.2896 Å researchgate.netresearchgate.net
Magnetic StructureRoom Temp.Ferrimagnetic aps.orgresearchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Nanosurface Characterization

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to obtain three-dimensional images of a material's surface. azooptics.comazonano.com It provides quantitative data on surface topography, including features like grain size, morphology, and surface roughness at the nanoscale. azooptics.com For iron(3+);nickel(2+);oxygen(2-), AFM is widely used to characterize the surface of both thin films and nanoparticles, which is critical for applications in electronics and spintronic devices where interface quality is paramount. aip.orgfz-juelich.de

In the analysis of nickel ferrite thin films, AFM studies reveal detailed information about the film's growth and homogeneity. aip.org For instance, tapping mode AFM scans can show a smooth and uniform growth on a substrate, which is beneficial for creating high-quality interfaces in multilayered devices. aip.org The technique allows for the precise measurement of surface roughness, typically quantified by the root mean square (RMS) roughness and the average roughness. aip.org Studies on NiFe₂O₄ thin films have reported remarkably low roughness values, indicating high-quality film deposition. aip.org

For nanoparticles, AFM helps in visualizing the size, shape, and distribution of the particles. researchgate.net This is essential as the physical dimensions of nanoparticles strongly influence their magnetic and catalytic properties. AFM can confirm the spherical shape and size distribution of synthesized nanoparticles, often corroborating results from other techniques like Transmission Electron Microscopy (TEM). dongguk.edu

Sample TypeDeposition/Synthesis MethodMeasured ParameterValueSource
NiFe₂O₄ Thin Film (58 nm)Reactive DC Magnetron Co-sputteringRMS Roughness0.27 nm aip.org
NiFe₂O₄ Thin Film (58 nm)Reactive DC Magnetron Co-sputteringAverage Roughness0.21 nm aip.org
Ni₈₀Fe₂₀ FilmPulsed Electrodeposition (LP Mode)Average Grain Size~25 nm nih.gov
Ni₈₀Fe₂₀ FilmPulsed Electrodeposition (MP Mode)Average Grain Size~12 nm nih.gov
NiFe₂O₄ NanoparticlesSol-Gel Auto-CombustionParticle Size~30 nm dongguk.edu

Thermal Analysis (TGA) for Decomposition Processes and Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com This method is essential for studying the thermal stability of iron(3+);nickel(2+);oxygen(2-) and for understanding the decomposition pathways of its precursors during synthesis. dongguk.edu

When nickel ferrite is synthesized via methods like co-precipitation or sol-gel, TGA is used to determine the optimal calcination temperature required to form the pure crystalline phase. semanticscholar.orgresearchgate.net A typical TGA curve for a nickel ferrite precursor shows distinct stages of weight loss. The initial weight loss, occurring at temperatures up to around 250°C, is generally attributed to the evaporation of physically adsorbed water and residual solvents. researchgate.netchalcogen.ro A more significant weight loss is often observed in the range of 270°C to 450°C, corresponding to the decomposition of organic precursors (like citrates or nitrates) and the dehydration of hydroxide (B78521) complexes. semanticscholar.orgchalcogen.ro

Beyond a certain temperature, typically above 450-500°C, the TGA curve forms a plateau, indicating that the decomposition is complete and a thermally stable compound, the nickel ferrite, has been formed. semanticscholar.org This plateau signifies that there is no further weight loss upon heating, confirming the thermal stability of the final NiFe₂O₄ product in that temperature range. semanticscholar.orgchalcogen.ro This information is critical for establishing reproducible synthesis protocols.

Synthesis MethodTemperature RangeEventWeight Loss (%)Source
Co-precipitation Precursor270 °C - 420 °CMajor weight loss (precursor decomposition)Not specified semanticscholar.org
Co-precipitation Precursor450 °C - 1200 °CFormation of stable NiFe₂O₄ crystallitesPlateau (stable) semanticscholar.org
Microemulsion (Li-Ni-Pr Ferrite)Up to 146.8 °CDecomposition and water desertion~12% chalcogen.ro
Microemulsion (Li-Ni-Pr Ferrite)Up to 310.3 °CDecomposition of organic materialsReaches 20% chalcogen.ro
Microemulsion (Li-Ni-Pr Ferrite)Up to 710.7 °CPhase formation processReaches 22% chalcogen.ro
Microemulsion (Ni-Zn Ferrite)Room Temp. - 250 °CDehydration of hydroxide complexesNot specified researchgate.net
Microemulsion (Ni-Zn Ferrite)300 °C - 700 °CFerritization processWeight becomes constant near 700 °C researchgate.net

Spectroscopic Investigations of Electronic Structure and Local Environments in Iron 3+ ;nickel 2+ ;oxygen 2

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the oxidation states of the constituent elements in nickel ferrite (B1171679). researchgate.netrsc.org A typical survey scan of NiFe₂O₄ confirms the presence of nickel, iron, and oxygen on the material's surface. researchgate.net

High-resolution XPS spectra of the core levels provide detailed information about the chemical states. The Fe 2p spectrum is characterized by two main peaks, Fe 2p₃/₂ and Fe 2p₁/₂, located at specific binding energies. For instance, the peak at approximately 710.9 eV is assigned to Fe³⁺ ions residing in the octahedral sites of the spinel structure. researchgate.net The Ni 2p spectrum shows spin-orbit doublets for Ni 2p₃/₂ and Ni 2p₁/₂. Binding energies of around 854.5 eV (Ni 2p₃/₂) and 872.1 eV (Ni 2p₁/₂) are characteristic of the Ni²⁺ oxidation state. researchgate.net These main peaks are often accompanied by shake-up satellite peaks at higher binding energies, which further confirm the Ni²⁺ state. researchgate.net

The O 1s core-level spectrum is often deconvoluted into multiple peaks. The primary peak, typically found at a binding energy of about 529.6 eV, is attributed to the O²⁻ ions in the crystal lattice of NiFe₂O₄. researchgate.net Other peaks at higher binding energies, such as 530.8 eV, can be ascribed to chemisorbed oxygen or surface hydroxyl groups. researchgate.net The analysis of these spectra collectively confirms the expected elemental composition and the +3 and +2 oxidation states for iron and nickel, respectively, in the ferrite structure. researchgate.net

Representative XPS Binding Energies for Nickel Ferrite (NiFe₂O₄)
Element/Core LevelBinding Energy (eV)AssignmentReference
Fe 2p₃/₂~710.9Fe³⁺ in octahedral sites researchgate.net
Fe 2p₁/₂~723.4Fe³⁺ researchgate.net
Ni 2p₃/₂~854.5 - 855.3Ni²⁺ researchgate.netresearchgate.net
Ni 2p₁/₂~872.1 - 872.9Ni²⁺ researchgate.netresearchgate.net
Ni 2p₃/₂ Satellite~861.7Shake-up satellite researchgate.net
O 1s~529.6Lattice O²⁻ researchgate.net
O 1s~530.8Chemisorbed oxygen / Surface -OH researchgate.net

X-ray Absorption Spectroscopy (XAS) including XANES and EXAFS for Electronic and Local Atomic Structure

X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the electronic and local atomic structure around specific elements. helmholtz-berlin.deaps.org It is divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). helmholtz-berlin.denih.gov For nickel ferrite, XAS studies at the Fe and Ni K-edges and L-edges provide detailed insights into cation distribution, oxidation states, and coordination environments. helmholtz-berlin.deaip.org

XANES analysis of the Fe and Ni L-edges, which involves 2p → 3d electronic transitions, is particularly sensitive to the valence state and site symmetry of the metal ions. aip.orgaps.org The shape and position of the absorption edge can confirm the Fe³⁺ and Ni²⁺ valence states. helmholtz-berlin.deornl.gov Modeling of XAS and X-ray Magnetic Circular Dichroism (XMCD) spectra indicates that Ni²⁺ cations preferentially occupy the octahedrally coordinated sites, while Fe³⁺ cations are distributed between both octahedral and tetrahedral sites, consistent with the inverse spinel structure of NiFe₂O₄. helmholtz-berlin.deaip.orgnsf.gov

EXAFS provides information about the local atomic environment, such as bond distances and coordination numbers for the absorbing atom. helmholtz-berlin.denih.gov In pristine NiFe₂O₄, EXAFS fitting confirms the inverse spinel structure, denoted as [Fe³⁺]tetra[Ni²⁺Fe³⁺]octaO₄. helmholtz-berlin.de Studies on the lithiation process of nano-crystalline NiFe₂O₄ have used EXAFS to track structural transformations. helmholtz-berlin.de Upon lithium insertion, tetrahedral Fe³⁺ is reduced and moves to octahedral sites, leading to a collapse of the spinel structure into a rock-salt monoxide phase, which is then further reduced to metallic Fe/Ni nanoparticles. helmholtz-berlin.de

Summary of XAS Findings for Nickel Ferrite (NiFe₂O₄)
TechniqueInformation ObtainedKey FindingsReference
XANESOxidation state, site symmetryConfirms Fe³⁺ and Ni²⁺ states. Provides evidence for the distribution of cations in tetrahedral and octahedral sites. helmholtz-berlin.deaip.orgornl.gov
EXAFSCoordination number, bond distances, local structural changesFits well with a totally inverted spinel structure ([Fe³⁺]tetra[Ni²⁺Fe³⁺]octaO₄). Reveals structural transformations during electrochemical processes like lithiation. helmholtz-berlin.deacs.org
XMCDElement-specific magnetic moments (spin and orbital)Used in conjunction with XAS to model the magnetic configuration and electronic states of Ni²⁺ and Fe³⁺ cations. aip.orgaps.org

Mössbauer Spectroscopy for Iron Oxidation States and Magnetic Interactions

Mössbauer spectroscopy is a highly sensitive technique for studying the local environment of iron nuclei, providing valuable information on oxidation states, cation distribution, and magnetic interactions in NiFe₂O₄. jmaterenvironsci.comnih.govmdpi.com The room temperature Mössbauer spectrum of magnetically ordered nickel ferrite is typically composed of two overlapping sextets. jmaterenvironsci.com These sextets correspond to the two distinct crystallographic environments for the Fe³⁺ ions in the spinel lattice: the tetrahedral (A) sites and the octahedral (B) sites. jmaterenvironsci.com

The hyperfine parameters extracted from the spectra, including isomer shift (δ), quadrupole splitting (ΔE_Q), and the hyperfine magnetic field (B_hf), are characteristic of these sites. nih.gov The isomer shift values are indicative of the Fe³⁺ oxidation state. acs.org In some cases, such as for un-annealed or very small nanoparticles, the spectrum may consist of a central doublet, which signifies a paramagnetic or superparamagnetic state. jmaterenvironsci.com

The relative areas of the two sextets can be used to determine the distribution of iron cations between the A and B sites, which in turn helps to calculate the degree of inversion in the spinel structure. jmaterenvironsci.com Studies have shown that the average hyperfine field increases with the crystallite size of the nanoparticles. jmaterenvironsci.com In-field Mössbauer spectroscopy has revealed that mechanosynthesized NiFe₂O₄ nanoparticles can have a non-uniform structure with an ordered core and a disordered surface region. acs.org

Typical Room Temperature Mössbauer Hyperfine Parameters for Nickel Ferrite (NiFe₂O₄)
ParameterDescriptionTypical Value/ObservationReference
Isomer Shift (δ)Indicates oxidation state and covalency.Values are characteristic of high-spin Fe³⁺. For paramagnetic samples, δ can be around 0.34 mm/s. jmaterenvironsci.comacs.org
Quadrupole Splitting (ΔE_Q)Measures the interaction between the nuclear quadrupole moment and the electric field gradient. Non-zero for non-cubic symmetry.For paramagnetic samples, a doublet with ΔE_Q of ~0.65 mm/s is observed. For sextets, it indicates distortion from cubic symmetry. jmaterenvironsci.com
Hyperfine Field (B_hf)Proportional to the local magnetic field at the Fe nucleus.Two distinct values for tetrahedral (A) and octahedral (B) sites. Increases with increasing crystallite size. jmaterenvironsci.com
Spectral ComponentsNumber and type of spectral lines.Two sextets for magnetically ordered (ferrimagnetic) samples. One doublet for paramagnetic or superparamagnetic samples. jmaterenvironsci.comresearchgate.net

Raman and Infrared Spectroscopy for Vibrational Modes and Phonon Dynamics

Raman and Infrared (IR) spectroscopies are powerful non-destructive techniques for probing the vibrational properties of materials, which are sensitive to crystal structure, cation distribution, and local structural disorder. ijop.ircdmf.org.br For a cubic spinel structure like NiFe₂O₄, group theory analysis predicts five first-order Raman active modes (A₁g + E_g + 3T₂g). ijop.irresearchgate.net

Raman spectra of NiFe₂O₄ typically exhibit several distinct peaks in the range of 200-800 cm⁻¹. acs.orgmdpi.com The highest frequency mode, A₁g, appearing around 700 cm⁻¹, is associated with the symmetric stretching of the Fe-O bond in the tetrahedral (A) sites. ijop.iracs.org The other modes (E_g and T₂g) are related to vibrations involving both tetrahedral and octahedral (B) sites. ijop.ircdmf.org.br For example, peaks in the 460-660 cm⁻¹ region are often assigned to modes of the octahedral group. ijop.ir The positions and widths of these Raman peaks can be influenced by factors such as particle size, synthesis method, and the degree of cation inversion. ijop.irmdpi.com

Fourier Transform Infrared (FTIR) spectroscopy complements Raman analysis by probing IR-active vibrational modes. The FTIR spectra of spinel ferrites are characterized by two primary absorption bands in the far-infrared region. sci-hub.se For NiFe₂O₄, a strong band (ν₁) is typically observed around 516-600 cm⁻¹, which is attributed to the intrinsic stretching vibrations of the metal-oxygen bond in the tetrahedral sites. sci-hub.se A second band (ν₂) appears at a lower frequency, around 400-431 cm⁻¹, corresponding to the stretching vibrations of the metal-oxygen bond in the octahedral sites. sci-hub.se The presence of these two bands is a characteristic feature confirming the formation of the spinel structure. sci-hub.se

Characteristic Vibrational Modes of Nickel Ferrite (NiFe₂O₄)
SpectroscopyWavenumber (cm⁻¹)Mode AssignmentAssociated Site/VibrationReference
Raman~700 - 709A₁gSymmetric stretch of Fe-O in tetrahedral sites ijop.iracs.org
~560 - 567T₂g(3) or F₂g(3)Asymmetric stretch in octahedral sites ijop.ircdmf.org.br
~484 - 487T₂g(2) or F₂g(2)Symmetric/Antisymmetric bend in octahedral sites ijop.iracs.org
~330 - 404E_gAsymmetric bend of Fe-O in tetrahedral sites ijop.irmdpi.com
Infrared (FTIR)~516 - 600ν₁Stretching vibration of M-O in tetrahedral sites sci-hub.se
~400 - 431ν₂Stretching vibration of M-O in octahedral sites sci-hub.se

UV-Vis Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the optical properties and electronic transitions in nickel ferrite. sci-hub.sescispace.com The absorption spectrum of NiFe₂O₄ typically shows significant absorption in the ultraviolet and visible regions of the electromagnetic spectrum. sci-hub.sechalcogen.ro The features in the absorption spectrum arise from electronic transitions between the energy levels of the constituent ions.

The absorption spectra of NiFe₂O₄ thin films reveal an insulating character. researchgate.net Electronic transitions observed below approximately 3 eV are generally attributed to crystal field or d-d on-site transitions within the 3d electron shells of the Ni²⁺ and Fe³⁺ ions. researchgate.net For example, a peak observed around 523 nm can be assigned to the ³A₂ → ³T₁ d-d transition of Ni²⁺ ions in an octahedral environment. researchgate.net At higher energies (above 3 eV), the absorption is dominated by more intense O 2p → Fe 3d charge transfer transitions. researchgate.net

From the absorption data, the optical band gap (E_g) of the material can be estimated using a Tauc plot. The band gap value is an important parameter for applications in photocatalysis and optoelectronics. For NiFe₂O₄ nanoparticles, the reported direct band gap values vary, often falling in the range of 2.49 eV to 4.74 eV, depending on the synthesis method, particle size, and calcination temperature. sci-hub.seijirg.com The maximum absorption peak is often observed at wavelengths around 310-350 nm. scispace.comresearchgate.net

Optical Properties of Nickel Ferrite (NiFe₂O₄) from UV-Vis Spectroscopy
ParameterDescriptionTypical Values / ObservationsReference
Absorption PeaksWavelengths of maximum light absorption.Strong absorption in the UV region, with maximum peaks often cited between 310 nm and 350 nm. A peak around 523 nm is attributed to Ni²⁺ d-d transitions. scispace.comresearchgate.net
Electronic TransitionsExcitation of electrons between energy levels.Below ~3 eV: d-d transitions of Ni²⁺ and Fe³⁺. Above ~3 eV: O 2p → Fe 3d charge transfer transitions. researchgate.net
Optical Band Gap (E_g)The minimum energy required to excite an electron from the valence band to the conduction band.Reported values vary, for example, 2.49 eV, 2.64-2.68 eV, and 4.74 eV have been documented. sci-hub.seijirg.comresearchgate.net

Table of Compound Names

Chemical FormulaCommon Name
NiFe₂O₄Nickel Ferrite
Fe₂O₃Hematite (B75146) / Iron(III) Oxide
NiONickel(II) Oxide
Fe₃O₄Magnetite
CoFe₂O₄Cobalt Ferrite
ZnFe₂O₄Zinc Ferrite
MgAl₂O₄Spinel
ZnGa₂O₄Zinc Gallate
CoGa₂O₄Cobalt Gallate
MgGa₂O₄Magnesium Gallate
MgAl₂O₄Magnesium Aluminate
Li₂OLithium Oxide
Fe₂O₃Iron(III) Oxide
NiONickel(II) Oxide
α-Ni(OH)₂Alpha-Nickel(II) Hydroxide (B78521)
γ-NiOOHGamma-Nickel(III) Oxyhydroxide
Ni(OH)₂Nickel(II) Hydroxide
Cr₂O₃Chromium(III) Oxide
NiCr₂O₄Nickel Chromite
MnFe₂O₄Manganese Ferrite

Theoretical and Computational Approaches to Understanding Iron 3+ ;nickel 2+ ;oxygen 2

Density Functional Theory (DFT) for Electronic Structure and Exchange Interactions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For nickel ferrite (B1171679), DFT calculations, particularly with corrections for strong electron correlation like the DFT+U method, have been instrumental in describing its electronic and magnetic properties.

Electronic Structure: DFT studies consistently show that nickel ferrite is a semiconductor or an insulator. The calculated band gap varies depending on the functional used, with values ranging from approximately 1.10 eV to higher values around 5 eV. researchgate.netmdpi.com Spin-polarized band structure calculations reveal different band gaps for spin-up and spin-down channels, confirming the material's ferrimagnetic nature. researchgate.net The density of states (DOS) analyses indicate that the valence band is primarily composed of O 2p and Ni 3d orbitals, while the conduction band is dominated by Fe 3d orbitals. The hybridization between the p-orbitals of oxygen and the d-orbitals of the iron atoms is a key factor in its semiconducting behavior. researchgate.net

Calculated Electronic Band Gap of Nickel Ferrite (NiFe₂O₄) using Different DFT Functionals
DFT Functional/MethodCalculated Band Gap (eV)Reference
GGA+U1.10 researchgate.netresearchgate.net
Spin-polarized (spin-up)1.6 (indirect) researchgate.net
Spin-polarized (spin-down)2.2 (direct) researchgate.net
Hybrid Functional (HSE06)2.3 nih.gov
Hybrid Functional (40% HF)4.0 nih.gov
Semi-first principle5.0 mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Lattice Vibrations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. While large-scale MD simulations focusing specifically on the lattice vibrations of nickel ferrite are not extensively documented in literature, the methodology is widely applied to its constituent elements and similar oxide systems. MD simulations rely on empirical potentials, such as the embedded-atom method (EAM) or Buckingham potentials, to describe the forces between atoms.

Dynamic Behavior: MD simulations can model the dynamic behavior of nickel ferrite at various temperatures and pressures. These simulations are used to compute thermal properties like thermal expansion coefficients and to understand diffusion mechanisms. For instance, studies on mass transport in bulk nickel ferrite using advanced MD methods like the kinetic activation–relaxation technique (k-ART) have elucidated the diffusion pathways for both cation and anion defects, which are crucial for understanding material stability and reactivity at high temperatures. arxiv.org Simulations have shown that Buckingham-type potentials offer more stability for modeling dynamics at elevated temperatures compared to other potentials. arxiv.org

Lattice Vibrations (Phonons): The vibrational properties of a crystal are described by phonons. While classical MD can provide some information on atomic vibrations, the calculation of phonon dispersion curves is more accurately performed using quantum mechanical methods like Density Functional Perturbation Theory (DFPT). For nickel ferrite's constituent metals, such as nickel, ab initio calculations have been used to compute phonon dispersion curves, which show the relationship between a phonon's frequency and its momentum. osf.ioaps.org These calculations are vital for understanding thermal conductivity and other thermodynamic properties. The analysis of phonon frequencies suggests that accounting for both on-site Coulomb correlations (the '+U' correction) and magnetism is important for achieving agreement with experimental results. osf.io

Computational Modeling of Surface Chemistry and Adsorption Phenomena

The surface properties of nickel ferrite are critical for applications in catalysis and sensing. Computational modeling, primarily using DFT+U, provides molecular-level insights into its surface structure, stability, and reactivity.

Studies have focused on low-index surfaces such as (111) and (001). Calculations show that the stability and reactivity of these surfaces are highly dependent on their termination. researchgate.netresearchgate.net For example, different terminations of the (111) surface, such as the 0.25 ML Fe_tet1 and 0.5 ML Fe_oct2-tet1 terminations, exhibit significantly different reactivity. researchgate.net

A key area of investigation is the adsorption of molecules, particularly water. DFT+U calculations have demonstrated that the dissociation of water on NiFe₂O₄ (111) surfaces is highly favorable energetically. researchgate.net The adsorption energy for dissociated water can be as high as -2.30 eV on certain terminations. researchgate.net The activation barrier for water dissociation can be very low (e.g., 0.18 eV) or even barrierless, indicating high surface reactivity. researchgate.net This high reactivity is attributed to strong interactions between the molecular orbitals of the adsorbing species (like OH radicals) and the d-orbitals of the surface Fe atoms. In humid environments or in the presence of surface oxygen vacancies, water tends to adsorb dissociatively, leading to the formation of surface hydroxyls. researchgate.net

Spinel Ferrite Structure Prediction and Stability Calculations for Iron(3+);Nickel(2+);Oxygen(2-) Analogues

Computational methods are essential for predicting the structural stability of nickel ferrite and its analogues, where Ni²⁺ or Fe³⁺ might be substituted with other metal cations. Nickel ferrite serves as a benchmark inverse spinel in these comparative studies. researchgate.netresearchgate.net

The stability of a particular spinel structure (normal, inverse, or mixed) is determined by the relative affinity of the divalent and trivalent cations for the tetrahedral and octahedral sites. DFT calculations can determine the formation energy for these different configurations. For NiFe₂O₄, the inverse spinel structure is consistently found to be the most stable. researchgate.net

In contrast, analogous compounds like zinc ferrite (ZnFe₂O₄) are predicted to be normal spinels, while others like cobalt ferrite (CoFe₂O₄) are also inverse spinels, and manganese ferrite (MnFe₂O₄) can adopt a mixed spinel structure. researchgate.netresearchgate.net Stability calculations show that the energy barriers for the formation of these structures can differ; for instance, lower kinetic barriers are observed for the formation of mixed spinels compared to the inverse (NiFe₂O₄) and normal (ZnFe₂O₄) structures. researchgate.net These computational predictions are crucial for designing new spinel ferrite materials with tailored magnetic and electronic properties by strategically selecting substituent cations.

Predicted Stable Spinel Structures for MFe₂O₄ Ferrites
Compound (MFe₂O₄)Divalent Cation (M²⁺)Predicted Stable StructureReference
Nickel Ferrite (NiFe₂O₄)Ni²⁺Inverse researchgate.netresearchgate.net
Zinc Ferrite (ZnFe₂O₄)Zn²⁺Normal researchgate.net
Cobalt Ferrite (CoFe₂O₄)Co²⁺Inverse researchgate.netresearchgate.net
Manganese Ferrite (MnFe₂O₄)Mn²⁺Mixed researchgate.net

Advanced Applications and Functional Mechanisms of Iron 3+ ;nickel 2+ ;oxygen 2 in Materials Science

Catalytic Activity and Reaction Mechanisms on Iron(3+);Nickel(2+);Oxygen(2-) Surfaces

The surface of nickel ferrite (B1171679) serves as a robust platform for a variety of catalytic reactions. Its activity stems from the presence of multi-valent metal cations (Ni²⁺ and Fe³⁺) in its spinel structure, which can readily participate in redox cycles, facilitating a range of chemical transformations.

Photocatalysis and Photoelectrocatalysis with Iron(3+);Nickel(2+);Oxygen(2-)

Nickel ferrite is a semiconductor with a band gap that allows for the absorption of visible light, making it a promising material for solar energy conversion. researchgate.netmdpi.com When irradiated with light of sufficient energy, an electron is excited from the valence band to the conduction band, creating an electron-hole pair (e⁻-h⁺). These charge carriers are the primary drivers of photocatalytic reactions.

The generated holes (h⁺) are powerful oxidizing agents that can react with water molecules or hydroxide (B78521) ions adsorbed on the catalyst surface to produce highly reactive hydroxyl radicals (•OH). ias.ac.in Simultaneously, the electrons (e⁻) in the conduction band can reduce adsorbed oxygen molecules to form superoxide radicals (•O₂⁻). These reactive oxygen species (ROS) are capable of degrading a wide range of organic pollutants in wastewater into simpler, less harmful substances like CO₂ and H₂O. mdpi.commdpi.com The photocatalytic degradation of dyes such as methyl orange and methylene blue has been successfully demonstrated using nickel ferrite nanoparticles under sunlight or visible light irradiation. mdpi.comias.ac.inmdpi.com

In the realm of photoelectrocatalysis (PEC), nickel ferrite has been utilized to improve the efficiency of water splitting. For instance, when used as a blocking layer in a hematite (B75146) (α-Fe₂O₃) photoanode, it effectively suppresses the back recombination of charge carriers, leading to an enhancement in the water splitting process. mdpi.com This demonstrates its potential in the production of hydrogen fuel from solar energy.

The efficiency of nickel ferrite as a photocatalyst can be further enhanced through strategies like doping. For example, substituting some iron ions with neodymium (Nd³⁺) has been shown to reduce the band gap of nickel ferrite, thereby increasing its absorption of solar light and significantly boosting its photocatalytic activity for degrading organic pollutants. mdpi.com

Heterogeneous Catalysis for Oxidation and Reduction Reactions

Beyond photocatalysis, nickel ferrite demonstrates significant activity as a heterogeneous catalyst in various thermally driven oxidation and reduction reactions. Its nanoparticles are particularly effective due to their high surface-area-to-volume ratio, which provides a greater number of active sites for catalysis.

In the domain of oxidation reactions, nickel ferrite has been employed as a catalyst for the oxidation of carbon monoxide (CO) and various alcohols. Nanocrystalline NiFe₂O₄ has been shown to effectively catalyze the oxidation of CO to CO₂, a crucial reaction for pollution control. mdpi.com The efficiency of this process is influenced by factors such as crystallite size and surface area, with smaller particles and higher surface areas generally leading to enhanced catalytic activity. mdpi.com Furthermore, NiFe₂O₄ nanoparticles have proven to be efficient and reusable catalysts for the selective oxidation of benzyl alcohol to benzaldehyde, a valuable chemical intermediate, achieving high conversion and selectivity under mild reaction conditions. researchgate.net

Nickel ferrite also plays a role in advanced oxidation processes, such as Fenton-like reactions. In combination with hydrogen peroxide, NiFe₂O₄/graphene oxide composites act as effective heterogeneous Fenton catalysts for the degradation of organic dyes like methylene blue. researchgate.net The catalytic mechanism involves the generation of powerful hydroxyl radicals that mineralize the organic pollutants.

In terms of reduction reactions, nickel ferrite has been investigated for the hydrogenation of nitroaromatics to produce valuable amines. For instance, composites of copper nanoparticles supported on nickel ferrite have been developed as magnetically recoverable catalysts for the reduction of nitroarenes. rsc.org Additionally, the reduction of nickel ferrite itself using hydrogen at high temperatures has been studied to synthesize nanocrystalline iron-nickel (Fe-Ni) alloys, demonstrating its role as a precursor material for other valuable catalytic systems. mdpi.comresearchgate.net

Electrocatalytic Applications in Oxygen Evolution and Reduction Reactions

Nickel ferrite has emerged as a cost-effective and efficient bifunctional electrocatalyst for both the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR). These reactions are fundamental to various renewable energy technologies, including water electrolyzers, fuel cells, and rechargeable metal-air batteries. The electrocatalytic activity of NiFe₂O₄ is attributed to the synergistic effects between the nickel and iron cations in the spinel structure.

For the OER, which is the anodic half-reaction of water splitting, nickel ferrite has shown promising performance in alkaline media. The Fe sites in the NiFe₂O₄ structure are often considered the primary active sites for the OER. scientific.net The reaction mechanism can proceed through different pathways, including the adsorbate evolution mechanism (AEM) and the lattice oxygen mechanism (LOM), where lattice oxygen atoms participate directly in the reaction. scientific.netorientjchem.org The performance of NiFe₂O₄ as an OER catalyst can be significantly enhanced by various strategies, such as creating oxygen vacancies, doping with other elements, or forming composites with conductive materials like carbon nanotubes or graphene. mdpi.com These modifications can improve electrical conductivity, increase the number of active sites, and optimize the binding energies of reaction intermediates.

Interactive Data Table: Electrocatalytic Performance of NiFe₂O₄-based Catalysts for OER

CatalystOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference
Pristine NiFe₂O₄~392- researchgate.net
NiFe₂O₄/rGO32758 mdpi.com
P-NiFe₂O₄23149
Vacancy Enriched NiFe₂O₄29042 researchgate.net
Zn₀.₅Ni₀.₅Fe₂O₄290 (for 100 mA·cm⁻²)-

This table summarizes key performance metrics for various nickel ferrite-based electrocatalysts for the Oxygen Evolution Reaction (OER) in alkaline media.

Advanced Magnetic Phenomena and Devices Incorporating Iron(3+);Nickel(2+);Oxygen(2-)

Nickel ferrite is a classic ferrimagnetic material, a property that underpins many of its advanced applications. Its magnetic behavior is a direct consequence of its unique crystal structure and the distribution of magnetic ions within it.

Investigation of Spinel Ferrite Magnetism and Magnetic Anisotropy

Nickel ferrite crystallizes in the inverse spinel structure. In this arrangement, the oxygen anions form a face-centered cubic (FCC) lattice. The metallic cations, Ni²⁺ and Fe³⁺, occupy the interstitial tetrahedral (A) and octahedral (B) sites. In an ideal inverse spinel structure like NiFe₂O₄, all the Ni²⁺ ions occupy octahedral (B) sites, while the Fe³⁺ ions are equally distributed between the tetrahedral (A) and octahedral (B) sites. researchgate.net

The magnetism in nickel ferrite arises from the magnetic moments of the Ni²⁺ and Fe³⁺ ions. According to Néel's theory of ferrimagnetism, there is a strong antiferromagnetic superexchange interaction between the magnetic moments of the ions on the A and B sublattices. This results in the magnetic moments of the A-site ions being aligned antiparallel to those of the B-site ions. Since the number of Fe³⁺ ions on the A and B sites is equal, their magnetic moments cancel each other out. Therefore, the net magnetic moment of nickel ferrite is primarily due to the magnetic moments of the Ni²⁺ ions located on the B-sites. mdpi.com

The actual magnetic properties, such as saturation magnetization and coercivity, are highly sensitive to the cation distribution, which can deviate from the ideal inverse spinel structure depending on the synthesis method and conditions. ias.ac.inmdpi.com For instance, some Ni²⁺ ions may migrate to the A-sites, leading to a mixed spinel structure and altering the net magnetization. ias.ac.in

Magnetic anisotropy refers to the directional dependence of a material's magnetic properties. In nickel ferrite, magnetocrystalline anisotropy is a key factor, which arises from the spin-orbit coupling of the electrons. This property determines the preferred orientation of the magnetization within the crystal lattice. For nanoparticles, surface anisotropy can also become significant, especially for particles smaller than 10 nm, leading to an increase in the effective anisotropy constant. rsc.org When the particle size is reduced to a critical point, the thermal energy can overcome the anisotropy energy, leading to a phenomenon known as superparamagnetism, where the nanoparticles exhibit no remanence or coercivity at room temperature. rsc.org

Interactive Data Table: Magnetic Properties of Nickel Ferrite

PropertyTypical Value for Bulk NiFe₂O₄Factors Influencing the PropertyReference
Crystal StructureInverse Cubic SpinelSynthesis method, annealing temperature mdpi.com
Saturation Magnetization (Ms)50-60 emu/gCation distribution, particle size, crystallinity mdpi.com
Coercivity (Hc)200-300 OeParticle size, anisotropy, strain mdpi.com
Curie Temperature (Tc)~585 °CComposition, doping mdpi.com

This table presents typical magnetic properties of bulk nickel ferrite and the key factors that can modify these properties.

Development of Microwave Absorbing Materials based on Iron(3+);Nickel(2+);Oxygen(2-)

The unique combination of magnetic and dielectric properties makes nickel ferrite an excellent candidate for microwave absorbing materials, which are crucial for applications in electromagnetic interference (EMI) shielding, stealth technology, and wireless communications. mdpi.comresearchgate.net

The primary mechanisms for microwave absorption in nickel ferrite are magnetic loss and dielectric loss.

Magnetic Loss: This arises from domain wall resonance in multidomain particles and natural ferromagnetic resonance (eddy current effects) in the gigahertz frequency range. The magnetic loss is related to the imaginary part of the complex permeability (μ'').

Dielectric Loss: This is attributed to polarization relaxation processes, such as interfacial polarization (Maxwell-Wagner polarization) at the interfaces of heterogeneous structures and dipole polarization. The dielectric loss is represented by the imaginary part of the complex permittivity (ε'').

To be an effective microwave absorber, a material must satisfy two key conditions: impedance matching and strong attenuation. Impedance matching requires that the material's input impedance is close to that of free space, which minimizes reflection of the incident electromagnetic waves at the surface. Attenuation capability refers to the material's ability to dissipate the absorbed microwave energy, primarily as heat.

The performance of nickel ferrite as a microwave absorber can be tailored by controlling its particle size, morphology, and by forming composites with other materials. For instance, creating composites of NiFe₂O₄ with carbonaceous materials like carbon nanotubes (CNTs) or graphene can significantly enhance microwave absorption. mdpi.com The carbon material improves the dielectric loss and helps in achieving better impedance matching, while the ferrite contributes through magnetic loss. mdpi.com The reflection loss (RL) is a common parameter used to evaluate the performance of a microwave absorbing material, with a more negative RL value indicating better absorption. Composites of NiFe₂O₄ with biomass-derived carbon fibers have shown excellent microwave absorption with a minimum reflection loss of -45.3 dB and an effective absorption bandwidth of 6.5 GHz. mdpi.com Similarly, nanocomposites of NiFe₂O₄ with thermally reduced graphene oxide have been used to create effective EMI shielding films. mdpi.com

Table of Compound Names

Chemical FormulaCommon Name
NiFe₂O₄Nickel Ferrite
Fe₂O₃Iron(III) Oxide / Hematite
COCarbon Monoxide
CO₂Carbon Dioxide
H₂O₂Hydrogen Peroxide
MoS₂Molybdenum Disulfide
CNTCarbon Nanotube
rGOReduced Graphene Oxide

Electrochemical Energy Storage and Conversion Mechanisms in Iron(3+);Nickel(2+);Oxygen(2-) Materials

The electrochemical properties of nickel ferrite make it a promising candidate for various energy storage and conversion applications, including advanced batteries, supercapacitors, and solid oxide fuel cells. Its ability to participate in redox reactions, coupled with its structural stability, underpins its functionality in these systems.

Anode Materials for Advanced Battery Technologies

Nickel ferrite has emerged as a high-capacity anode material for lithium-ion batteries (LIBs). It operates on a conversion reaction mechanism, which allows for higher theoretical capacities compared to traditional graphite anodes. Nanostructured NiFe₂O₄ has demonstrated outstanding electrochemical performance, stability, and coulombic efficiency.

For instance, nanocrystalline NiFe₂O₄ synthesized via a sol-gel method delivered a stable reversible capacity of 786 mAh g⁻¹ after 100 cycles at a current density of 0.5 A g⁻¹. Even at a high current density of 10 A g⁻¹, the electrode maintained an impressive specific capacity of 365 mAh g⁻¹. Studies have shown that NiFe₂O₄ nanoparticles can deliver capacities of 740 mAh g⁻¹ at a 1C rate with excellent capacity retention. Some research has reported initial discharge capacities as high as 1314 mAh g⁻¹. The electrochemical reaction involves the reversible formation of metallic nickel and iron embedded in a Li₂O matrix. Investigations have suggested that iron participates with full reversibility, while the oxidation of metallic nickel to nickel oxide can be hindered, contributing to some irreversible capacity. The use of binders like alginate has been shown to improve the high-rate performance and stability of nanosized NiFe₂O₄ anodes.

Electrochemical Performance of NiFe₂O₄ Anodes in Li-Ion Batteries
Synthesis MethodCurrent DensityReversible Capacity (mAh g⁻¹)Cycle NumberCapacity RetentionReference
Sol-Gel0.5 A g⁻¹786100>85%
Not Specified (Nanosized)1 C740MultipleVery Good
Hydrothermal0.2 mA cm⁻²1314 (1st cycle)1N/A
Sol-Gel10 A g⁻¹365MultipleOutstanding

Supercapacitor Electrodes and Charge Storage Mechanisms

Nickel ferrite is also extensively studied as an electrode material for supercapacitors, a type of energy storage device known for high power density and long cycle life. Its charge storage mechanism is primarily pseudocapacitive, arising from fast and reversible Faradaic redox reactions at the electrode surface. The presence of two electroactive metal ions (Ni²⁺/Ni³⁺ and Fe²⁺/Fe³⁺) in different oxidation states contributes to this pseudocapacitance.

The performance of NiFe₂O₄ electrodes is highly dependent on their morphology and composition. Nanostructured forms like nanoparticles, nanospheres, and their composites exhibit enhanced specific capacitance due to their high surface-to-volume ratio. For example, NiFe₂O₄ nanoparticles have demonstrated specific capacitances as high as 454 F g⁻¹ and ~600 F g⁻¹ with good cycle stability. Surface modification of NiFe₂O₄ nanoparticles has been shown to dramatically increase the specific capacitance to approximately 1279 F g⁻¹ by creating larger conduction channels for electrolyte ions.

To overcome the inherent low conductivity of metal oxides, NiFe₂O₄ is often combined with conductive materials like graphene or multi-walled carbon nanotubes (MWCNTs). A 1D NiFe₂O₄/graphene composite electrode exhibited a specific capacitance of 481.3 F g⁻¹ and maintained excellent stability over 10,000 cycles. Similarly, an NiFe₂O₄@MWCNTs composite achieved a high specific capacitance of 830 F g⁻¹ and retained 98% of its capacitance after 3500 cycles.

Performance of NiFe₂O₄-Based Supercapacitor Electrodes
MaterialSynthesis MethodSpecific Capacitance (F g⁻¹)Current Density / Scan RateElectrolyteReference
NiFe₂O₄ NanoparticlesCombustion454Not SpecifiedNot Specified
NiFe₂O₄ NanoparticlesSol-Gel~6001 A g⁻¹Not Specified
Surface-Modified NiFe₂O₄ NPsNot Specified~1279Not Specified3 M KOH
1D NiFe₂O₄/GrapheneHydrothermal481.30.1 A g⁻¹Not Specified
NiFe₂O₄@MWCNTsWet Impregnation8305 mV s⁻¹Not Specified
Bi-doped NiFe₂O₄Not Specified339.165 mV s⁻¹Not Specified

Solid Oxide Fuel Cell Components and Ionic Conductivity Studies

In the field of solid oxide fuel cells (SOFCs), which convert chemical energy directly into electrical energy at high temperatures, nickel ferrite is investigated primarily as a protective coating material for metallic interconnects. A key challenge in SOFCs is the high-temperature oxidation of steel interconnects and the subsequent "poisoning" of the cathode by volatile chromium species. A coating of NiFe₂O₄ can act as an effective barrier against this outward chromium migration, enhancing the long-term stability and performance of the fuel cell stack. Studies have shown that a NiFe₂O₄ spinel layer can suppress the growth of the problematic chromia layer on steel interconnects.

While pure nickel ferrite is not typically used as a primary electrolyte or electrode material, its components and related structures are relevant. For instance, adding nickel oxide to standard lanthanum strontium cobalt ferrite (LSCF) cathodes has been shown to improve the oxygen reduction reaction rate, a critical process for SOFC performance. This addition can increase the power density of the cell, with a 5 wt% addition of NiO to LSCF resulting in a 25.35% increase in power density at 650 °C. Furthermore, composite materials incorporating Ni-Zn ferrite and samarium-doped ceria (SDC) have been explored as electrolytes or mixed conductors in low-temperature SOFCs. These composites can promote redox reactions and enhance ion transport, leading to improved fuel cell performance, with power densities reaching up to 760 mW/cm² at 550 °C. The electrical conductivity of spinel ferrites like NiFe₂O₄ is generally lower than that of CoFe₂O₄ and CuFe₂O₄ at SOFC operating temperatures.

Sensor Technologies and Detection Mechanisms Utilizing Iron(3+);Nickel(2+);Oxygen(2-)

The semiconducting nature of nickel ferrite, combined with its high surface reactivity, makes it a promising material for chemiresistive gas sensors. These sensors operate by detecting changes in electrical resistance upon exposure to a target gas. The sensing mechanism is based on the interaction of gas molecules with chemisorbed oxygen species on the ferrite's surface.

Gas Sensing Principles and Selectivity Enhancements

The gas sensing mechanism in nickel ferrite involves the adsorption of oxygen from the air onto the semiconductor surface, where it traps electrons to form ions like O₂⁻, O⁻, or O²⁻, depending on the operating temperature. This creates a charge depletion layer, increasing the material's resistance. When a reducing gas (like a volatile organic compound or VOC) is introduced, it reacts with these adsorbed oxygen ions, releasing the trapped electrons back to the conduction band of the ferrite. This process decreases the resistance, and the magnitude of this change corresponds to the gas concentration.

Nickel ferrite typically exhibits p-type semiconductor behavior, where holes are the majority charge carriers. However, the response can be complex. For example, upon heating, oxidation of Fe²⁺ to Fe³⁺ and Ni²⁺ to Ni³⁺ can occur, leading to p-type conductivity. The reaction with a test gas can then reduce Ni³⁺ back to Ni²⁺, altering the resistance. The gas response can be improved by having a higher concentration of Ni²⁺ on the surface, which enhances oxygen chemisorption.

Selectivity, the ability to detect a specific gas in the presence of others, is a critical parameter for gas sensors. For NiFe₂O₄, selectivity can be enhanced through several strategies:

Morphology Control: Different nanostructures exhibit varying sensitivities. For example, one study found that nanoparticle-based sensors showed a higher response to acetone (120% response to 100 ppm) compared to nanorod-based sensors (70% response). Porous nanostructures are also beneficial as they provide a larger surface area for gas interaction.

Doping and Substitution: Introducing other ions into the ferrite lattice can modify its electronic properties and surface chemistry. Replacing Fe³⁺ with other ions can alter porosity, surface area, and resistivity, thereby changing the gas response. Similarly, substituting Ni²⁺ with Co²⁺ has been found to lower the gas response.

Operating Temperature: The sensitivity and selectivity of a NiFe₂O₄ sensor are highly dependent on the operating temperature, as different gases react optimally at different temperatures. For instance, a sensor might show the highest response to acetone at 190°C, while being more sensitive to other gases at different temperatures.

Research has shown that NiFe₂O₄-based sensors are effective in detecting a variety of VOCs, including acetone, toluene, ethanol, methanol, and triethylamine, demonstrating their versatility in environmental monitoring and safety applications.

Gas Sensing Performance of NiFe₂O₄-Based Sensors
Target GasSensor MorphologyOperating Temperature (°C)ConcentrationResponseReference
AcetoneNanoparticles190100 ppm120%
AcetoneNanorods310100 ppm70%
TriethylamineNanorods1751 ppmSensitivity of 7
ToluenePorous Nanosheets22010 ppmFast Response (11.6 s)
H₂SNanocrystals150200 ppm~75%

Biosensing and Electrochemical Detection Strategies

The unique electrochemical properties of iron(3+);nickel(2+);oxygen(2-), commonly known as nickel ferrite (NiFe2O4), make it a highly suitable material for the development of advanced biosensors and electrochemical sensors. tandfonline.com Its high specific surface area, excellent electron transfer capabilities, and electrocatalytic activity are key to its function in these applications. tandfonline.commdpi.com Nanoparticles of nickel ferrite, when used as the sensing material, provide a stable and reliable platform for detecting a wide range of biological and chemical substances. tandfonline.comosti.gov

The fundamental mechanism of a nickel ferrite-based electrochemical sensor involves the modification of an electrode surface with the compound. This modification enhances the electrode's ability to facilitate redox reactions of a target analyte. For instance, in the detection of the anticancer drug epirubicin, a screen-printed electrode was modified with gold nanoparticles decorated on nickel ferrite (Au@NiFe2O4). mdpi.comnih.gov This composite material demonstrated a high electrocatalytic activity towards the electrooxidation of epirubicin, resulting in a measurable signal that correlates with the drug's concentration. mdpi.comnih.gov The synergistic effects between the components of such nanocomposites, for example, the outstanding electrical properties of nickel ferrite and the high conductivity of materials like graphene oxide, lead to superior sensor performance.

Research has demonstrated the versatility of nickel ferrite in detecting various analytes. A sensor fabricated for the determination of omeprazole utilized a composite of nickel-copper-zinc ferrite, carboxymethyl cellulose, and graphene oxide nanosheets. This sensor showed high sensitivity and a low detection limit, attributable to the synergistic effects of the nanocomposite components. nih.gov Similarly, nickel ferrite nanoparticles synthesized via green methods have been employed to construct chemical sensors for toxic compounds like arsenic trioxide and mercuric acetate. tandfonline.com The performance of these sensors is typically evaluated based on metrics such as sensitivity, response time, recovery time, linearity range, and the limit of detection. mdpi.comosti.gov

Below is a data table summarizing the performance of various electrochemical sensors based on nickel ferrite and its composites for the detection of different analytes.

AnalyteSensor CompositionLinear Range (μM)Detection Limit (LOD)Reference
EpirubicinAu@NiFe2O4/SPE0.01 - 3.65.3 nM mdpi.comnih.gov
OmeprazoleNi0.4Cu0.2Zn0.4Fe2O4/CMC/GONs/GCE0.24 - 750.22 μM nih.gov
Arsenic TrioxideNiFe2O4Not SpecifiedNot Specified tandfonline.com
Mercuric AcetateNiFe2O4Not SpecifiedNot Specified tandfonline.com

Table 1: Performance of Nickel Ferrite-Based Electrochemical Sensors

Environmental Remediation Applications of Iron(3+);Nickel(2+);Oxygen(2-)

Iron(3+);nickel(2+);oxygen(2-) (nickel ferrite) has emerged as a promising material for environmental remediation, particularly in the treatment of polluted water. chemrxiv.orgbirjand.ac.irdatapdf.com Its utility in this field stems from its remarkable chemical stability, magnetic characteristics, and photocatalytic capabilities. chemrxiv.org As a spinel ferrite, it possesses a unique crystal structure that contributes to its effectiveness in removing a wide array of contaminants, including organic dyes and heavy metals. chemrxiv.orgresearchgate.net The application of nickel ferrite nanoparticles offers a cost-effective, efficient, and reusable solution for wastewater treatment, addressing the critical need for clean water resources. mrforum.com

Adsorption and Degradation of Pollutants

Nickel ferrite nanoparticles employ a dual-mechanism approach for the removal of pollutants from water: surface adsorption and catalytic degradation. acs.org The high surface-area-to-volume ratio of these nanoparticles provides abundant active sites for the adsorption of contaminant molecules. datapdf.com This process involves electrostatic interactions and the formation of hydrogen bonds between the pollutant and the surface of the nickel ferrite particles. nih.gov For example, in the removal of 2,4-dichlorophenol, the adsorption mechanism is facilitated by the formation of hydrogen bonds between the pollutant's chlorine or hydroxyl groups and the aqua metal complex on the nickel ferrite surface at low pH. nih.gov

In addition to adsorption, nickel ferrite acts as a catalyst, particularly in photo-Fenton-like processes, to degrade organic pollutants. acs.orgnih.gov When irradiated with light, especially UV or visible light, nickel ferrite can generate highly reactive hydroxyl radicals (•OH). chemrxiv.org These radicals are powerful oxidizing agents that can break down complex organic molecules into simpler, less harmful substances like water and carbon dioxide. acs.org Studies have shown significant degradation of dyes such as methylene blue and Irgalite violet using nickel ferrite nanoparticles under sunlight. researchgate.netresearchgate.net The efficiency of degradation is influenced by factors like pH, catalyst dosage, and pollutant concentration. For instance, the degradation of Irgalite violet dye reached 99% within 60 minutes at a pH of 3.0 with a catalyst dosage of 0.2 g. researchgate.net

The table below presents research findings on the removal of various pollutants using nickel ferrite-based materials.

PollutantMaterialRemoval EfficiencyAdsorption CapacityKey ConditionsReference
2,4-DichlorophenolNiFe2O4/PAOT Nanocomposite>83%162 mg/gOptimized pH, contact time, temperature nih.gov
Methylene BlueZinc/Manganese-doped NiFe2O480% - 90%29.62 mg/gSolar light, 80 min contact time, pH 7 researchgate.net
Irgalite Violet DyeNiFe2O4 Nanoparticles99%Not SpecifiedpH 3.0, 60 min, sunlight, 0.2g catalyst researchgate.net
Congo RedMFe2O4 (M=Co, Ni, etc.)Not Specified55 mg/g (for CoFe2O4)Not Specified datapdf.com

Table 2: Efficiency of Nickel Ferrite in Pollutant Adsorption and Degradation

Magnetic Separation Techniques

A significant advantage of using iron(3+);nickel(2+);oxygen(2-) in environmental remediation is its inherent magnetic properties. chemrxiv.orgnih.gov This characteristic allows for the simple and efficient separation of the nanoparticle catalyst from the treated water using an external magnetic field. datapdf.commdpi.com After the adsorption and degradation processes are complete, a magnet can be applied to attract and collect the nickel ferrite particles, leaving behind purified water. birjand.ac.ir

This method of magnetic separation is highly efficient, cost-effective, and environmentally friendly, as it avoids the need for complex and costly filtration or centrifugation processes. birjand.ac.irresearchgate.net Furthermore, it prevents the release of the nanomaterial into the environment, which could otherwise become a secondary source of pollution. nih.gov The recovered nickel ferrite nanoparticles can often be regenerated and reused for multiple treatment cycles, which significantly enhances the economic viability and sustainability of the remediation process. datapdf.comresearchgate.net The ability to be magnetically retrieved and reused makes nickel ferrite an exceptionally practical material for large-scale water treatment applications. datapdf.com

Future Directions and Emerging Research Avenues for Iron 3+ ;nickel 2+ ;oxygen 2 Research

Integration into Multiferroic and Multifunctional Composites

A significant frontier in materials science is the development of multiferroic composites, which exhibit both magnetic and ferroelectric ordering. The integration of ferrimagnetic nickel ferrite (B1171679) with ferroelectric materials, such as barium titanate (BaTiO₃) and lead zirconate titanate (PZT), is a primary focus. mdpi.commdpi.com The goal is to create materials with a strong magnetoelectric effect, where an applied magnetic field can control electric polarization, and an electric field can manipulate magnetization. scientific.net

The efficacy of these composites is heavily dependent on the interface between the constituent phases, as this is where the strain-mediated coupling occurs. mdpi.com Future research will concentrate on advanced synthesis techniques like spark plasma sintering, co-firing, and the fabrication of core-shell nanostructures to optimize this interface and enhance the magnetoelectric response. mdpi.com The development of flexible multiferroic composites, for instance by embedding nickel ferrite nanoparticles in a polymer matrix like polyvinylidene fluoride (B91410) (PVDF), is also a promising area for applications in wearable electronics.

Composite SystemFerroelectric PhaseKey Research ObjectivePotential Applications
NiFe₂O₄ - BaTiO₃Barium TitanateEnhancement of magnetoelectric coupling at room temperature. mdpi.comData storage, sensors, actuators.
NiFe₂O₄ - PZTLead Zirconate TitanateOptimization of strain-mediated interface for improved performance. mdpi.comEnergy harvesting, transducers.
NiFe₂O₄ - PVDFPolyvinylidene FluorideDevelopment of flexible and lightweight multifunctional materials.Wearable devices, flexible electronics.

Quantum Phenomena and Low-Dimensional Iron(3+);Nickel(2+);Oxygen(2-) Structures

As the dimensions of materials shrink to the nanoscale, quantum mechanical effects become increasingly prominent. Research into low-dimensional nickel ferrite structures, such as nanoparticles, nanowires, and quantum dots, is uncovering novel phenomena not observed in the bulk material. tezu.ernet.in For example, quantum confinement in nickel ferrite quantum dots can lead to unique spin dynamics and quantum tunneling of magnetization, which are critical for the development of spintronic devices and quantum computing. acs.org

Machine Learning and AI in Materials Design and Discovery for Iron(3+);Nickel(2+);Oxygen(2-)

The integration of machine learning (ML) and artificial intelligence (AI) is poised to accelerate the design and discovery of new nickel ferrite-based materials. stumejournals.com By training algorithms on large datasets of experimental and computational results, ML models can predict the properties of novel compositions and microstructures, significantly reducing the time and cost associated with traditional trial-and-error research. nih.govustb.edu.cn

Advanced Characterization under Operando Conditions for Iron(3+);Nickel(2+);Oxygen(2-) Systems

To bridge the gap between fundamental understanding and practical application, it is essential to characterize materials under real-world operating conditions. Operando characterization techniques allow for the real-time observation of changes in a material's structure and properties while it is functioning in a device. acs.org For nickel ferrite, this is particularly relevant in applications such as catalysis and energy storage.

In the context of the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production, operando X-ray absorption spectroscopy can reveal the dynamic changes in the oxidation states of nickel and iron, providing insights into the catalytic mechanism. acs.org The presence of iron has been shown to significantly enhance the OER activity of nickel-based catalysts, and operando studies can elucidate the synergistic roles of these elements during the reaction. nih.govrsc.orgresearchgate.net Future research will increasingly rely on these advanced characterization methods to understand degradation mechanisms and design more robust and efficient nickel ferrite-based systems.

Sustainable and Circular Economy Approaches in Iron(3+);Nickel(2+);Oxygen(2-) Research

The principles of a circular economy and green chemistry are becoming integral to materials research. For nickel ferrite, this involves developing environmentally friendly synthesis methods and strategies for recycling and reuse. A significant area of progress is the "green synthesis" of nickel ferrite nanoparticles using plant extracts. dntb.gov.uaresearchgate.net These extracts contain biomolecules that can act as reducing and capping agents, eliminating the need for harsh chemicals. researchgate.net

Furthermore, the high recycling rate of nickel from various end-of-life products presents an opportunity for a circular economy approach to nickel ferrite production. nickelinstitute.org Research is also focused on the use of nickel ferrite as a recyclable nanocatalyst in various chemical reactions, which contributes to more sustainable chemical processes. researchgate.net Future efforts will aim to scale up these green synthesis methods and establish efficient recycling loops for nickel ferrite-containing products to minimize environmental impact and conserve natural resources.

Q & A

Q. How is the stoichiometric ratio of Fe³⁺, Ni²⁺, and O²⁻ determined in this ternary oxide?

To balance the charges, assume a general formula FexNiyOz\text{Fe}_x\text{Ni}_y\text{O}_z. Fe³⁺ contributes +3x+3x, Ni²⁺ +2y+2y, and O²⁻ 2z-2z. Charge neutrality requires 3x+2y=2z3x + 2y = 2z. For example, if x=1x = 1 and y=1y = 1, z=(3+2)2=2.5z = \frac{(3+2)}{2} = 2.5, yielding FeNiO2.5\text{FeNiO}_{2.5} (equivalent to FeNiO3\text{FeNiO}_3 with oxygen vacancies). Adjust ratios based on experimental data from X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) .

Q. What synthesis methods are effective for preparing phase-pure Fe³⁺/Ni²⁺ oxides?

Solid-state synthesis involves calcining stoichiometric mixtures of Fe2O3\text{Fe}_2\text{O}_3 and NiO\text{NiO} at high temperatures (e.g., 1000°C) under controlled atmospheres. Solution-based methods like sol-gel or co-precipitation allow finer control over homogeneity. For example, dissolve Fe(NO₃)₃ and Ni(NO₃)₂ in aqueous ammonia, precipitate hydroxides, and anneal at 600°C to form FeNiO3\text{FeNiO}_3. Monitor phase purity via XRD and thermogravimetric analysis (TGA) .

Q. How is the crystal structure characterized for mixed Fe³⁺/Ni²⁺ oxides?

Use Rietveld refinement of XRD data to identify the lattice type (e.g., spinel, perovskite) and cation distribution. Pair with transmission electron microscopy (TEM) to resolve atomic arrangements and detect defects. For magnetic properties, employ vibrating sample magnetometry (VSM) to distinguish between ferromagnetic Ni²⁺ and antiferromagnetic Fe³⁺ interactions .

Advanced Research Questions

Q. How can discrepancies in reported magnetic properties of Fe³⁺/Ni²⁺ oxides be resolved?

Contradictions often arise from impurities (e.g., unreacted NiO\text{NiO}) or variations in oxygen stoichiometry. Design experiments with strict atmospheric control (e.g., O₂/N₂ gas flow during synthesis) to stabilize oxygen content. Use Mössbauer spectroscopy to quantify Fe³⁺ spin states and neutron diffraction to map magnetic ordering .

Q. What experimental designs optimize catalytic activity of Fe³⁺/Ni²⁺ oxides in oxygen evolution reactions (OER)?

Test electrochemical performance via linear sweep voltammetry (LSV) in alkaline media (1 M KOH). Vary synthesis parameters (e.g., annealing temperature, precursor ratios) to tune surface defects and Ni²⁺/Fe³⁺ redox couples. Correlate activity with in situ Raman spectroscopy to identify active phases under operational conditions .

Q. How can inconsistencies in electrochemical stability data be addressed?

Contradictory stability reports may stem from differing testing protocols (e.g., voltage windows, electrolyte pH). Standardize testing using a rotating disk electrode (RDE) with controlled mass transport. Pair chronoamperometry with post-test characterization (e.g., X-ray photoelectron spectroscopy, XPS) to track surface degradation mechanisms .

Methodological Guidance

  • Data Validation : Cross-reference XRD patterns with the Inorganic Crystal Structure Database (ICSD) and validate stoichiometry via inductively coupled plasma mass spectrometry (ICP-MS) .
  • Contradiction Analysis : Use combinatorial libraries (e.g., gradient samples) to systematically explore synthesis-property relationships and isolate variables causing data conflicts .
  • Advanced Techniques : For surface-sensitive studies, employ synchrotron-based X-ray absorption spectroscopy (XAS) to probe local coordination environments of Fe and Ni .

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